molecular formula C8H7ClN4O2 B2983302 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006452-63-6

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2983302
CAS No.: 1006452-63-6
M. Wt: 226.62
InChI Key: JYEOJQPBBADBIE-UHFFFAOYSA-N
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Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloromethyl-1H-pyrazole with pyrazole-4-carboxylic acid under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    1H-pyrazole-4-carboxylic acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    4-chloromethyl-1H-pyrazole: Lacks the carboxylic acid group, limiting its applications in medicinal chemistry.

    1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid:

Uniqueness: 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the chloromethyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis and potential biological activities .

Properties

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEOJQPBBADBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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